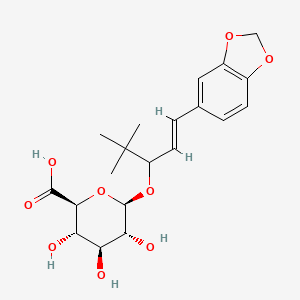
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clopidogrel Thiol Metabolite H4 Isomer is a pharmacologically active metabolite of Clopidogrel . It is one of the four diastereoisomers referred to as H1 to H4 . The chemical name of this compound is (Z)-2- (®-1- ((S)-1- (2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid compound with 2,2,2-trifluoroacetic acid (1:1) .
Synthesis Analysis
The synthesis of Clopidogrel Thiol Metabolite H4 Isomer involves metabolic activation of the drug Clopidogrel . The concentrations of Clopidogrel and its metabolites were determined using a validated high-performance liquid chromatography method with tandem mass spectrometry .Molecular Structure Analysis
The molecular structure of Clopidogrel Thiol Metabolite H4 Isomer is characterized by a thiol function, which is highly reactive . The structure is of S configuration at C7 and Z configuration at C3–C16 double bound .Chemical Reactions Analysis
Clopidogrel is metabolized to a mixture of four diastereoisomers referred to as H1 to H4 . The most sensitive mass transition was from m/z 322.1 to 212 for clopidogrel, from m/z 504.1 to 155 for the CTM iso-mers, from m/z 308.1 to 198 for CLPM and from m/z 332.1 to 95 for the internal standard .Mécanisme D'action
Orientations Futures
The future directions in the research of Clopidogrel Thiol Metabolite H4 Isomer could involve further studies on its pharmacokinetics and pharmacodynamics, especially in relation to Clopidogrel resistance . Additionally, more research could be conducted to explore the correlation between the Cmax of the active H4 isomer and platelet aggregation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Clopidogrel Thiol Metabolite H4 Isomer Formate Salt involves the conversion of the starting material, Clopidogrel, into its thiol metabolite, followed by the formation of the H4 isomer and subsequent reaction with formic acid to form the formate salt.", "Starting Materials": [ "Clopidogrel", "Thiol reagent", "HCl", "NaOH", "Formic acid", "Methanol", "Acetone" ], "Reaction": [ "Clopidogrel is treated with a thiol reagent in the presence of HCl to form the thiol metabolite.", "The thiol metabolite is then treated with NaOH to form the H4 isomer.", "The H4 isomer is reacted with formic acid in methanol to form the formate salt.", "The formate salt is then purified using acetone and dried to obtain the final product." ] } | |
Numéro CAS |
1801260-45-6 |
Formule moléculaire |
C₁₆H₁₈ClNO₄S (CH ₂O₂) |
Poids moléculaire |
355.844603 |
Synonymes |
(Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic Acid Formate Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





